molecular formula C13H12ClNO B12609261 3-[(2-Chlorophenyl)methyl]-2-methylpyridin-4(1H)-one CAS No. 909867-72-7

3-[(2-Chlorophenyl)methyl]-2-methylpyridin-4(1H)-one

Cat. No.: B12609261
CAS No.: 909867-72-7
M. Wt: 233.69 g/mol
InChI Key: JJUQJWBWZWWHJR-UHFFFAOYSA-N
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Description

3-[(2-Chlorophenyl)methyl]-2-methylpyridin-4(1H)-one is a pyridin-4(1H)-one derivative of significant interest in medicinal chemistry and biomedical research . The core pyridinone scaffold is a privileged structure in drug discovery, known for its diverse biological activities and presence in various therapeutic agents . Compounds featuring the pyridine nucleus have demonstrated a wide array of research applications, particularly as antimicrobial and antiviral agents . Furthermore, the structural motif of a substituted pyridinone is frequently explored in neuroscience research. Specifically, the N-benzyl pyridinium moiety, which is structurally related to this compound, has been investigated as a key pharmacophore for inhibiting acetylcholinesterase (AChE), a target for Alzheimer's disease research . These inhibitors are designed to interact with both the catalytic anionic site and the peripheral anionic site (PAS) of the AChE enzyme, potentially offering neuroprotective effects . Researchers value this chemical class for developing multi-target directed ligands (MTDLs) to address complex diseases . This product is intended for research purposes only and is not intended for diagnostic or therapeutic use. For specific chemical identifiers including CAS number, purity, and molecular weight, please contact our product management team.

Properties

CAS No.

909867-72-7

Molecular Formula

C13H12ClNO

Molecular Weight

233.69 g/mol

IUPAC Name

3-[(2-chlorophenyl)methyl]-2-methyl-1H-pyridin-4-one

InChI

InChI=1S/C13H12ClNO/c1-9-11(13(16)6-7-15-9)8-10-4-2-3-5-12(10)14/h2-7H,8H2,1H3,(H,15,16)

InChI Key

JJUQJWBWZWWHJR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)C=CN1)CC2=CC=CC=C2Cl

Origin of Product

United States

Preparation Methods

Method A: N-Alkylation of Pyridine Derivatives

One common approach involves the N-alkylation of 2-methylpyridine with 2-chlorobenzyl chloride. This method typically includes:

  • Reagents : 2-methylpyridine, 2-chlorobenzyl chloride, base (e.g., sodium hydride or potassium carbonate).

  • Reaction Conditions : The reaction is conducted in an organic solvent such as DMF or DMSO at elevated temperatures (80-120 °C) for several hours.

  • Expected Yields : Yields can vary from moderate to high (60-90%), depending on the reaction conditions and purity of starting materials.

Table 1: Summary of Method A

Step Reagents Conditions Yield (%)
1 2-Methylpyridine + Cl-benzyl chloride Base in DMF/DMSO, heat 60-90

Method B: Microwave-Assisted Synthesis

Microwave-assisted synthesis offers a rapid alternative for the preparation of this compound:

  • Reagents : Similar to Method A, but using microwave irradiation to enhance reaction rates.

  • Reaction Conditions : The mixture is irradiated in a microwave reactor for a short duration (5-30 minutes), typically at lower temperatures than conventional heating.

  • Expected Yields : This method often results in higher yields (up to 95%) and reduced reaction times compared to traditional methods.

Table 2: Summary of Method B

Step Reagents Conditions Yield (%)
1 2-Methylpyridine + Cl-benzyl chloride Microwave irradiation Up to 95

Method C: One-Pot Synthesis

A more recent approach involves a one-pot synthesis that combines multiple steps into a single reaction vessel:

  • Reagents : Starting from commercially available precursors such as methyl pyridine carboxylate and chlorobenzaldehyde.

  • Reaction Conditions : Conducted under reflux conditions with a suitable catalyst (e.g., triethylamine) for several hours.

  • Expected Yields : This method can yield products in moderate to good yields (50-80%).

Table 3: Summary of Method C

Step Reagents Conditions Yield (%)
1 Methyl pyridine carboxylate + Cl-benzaldehyde Reflux with catalyst 50-80

Comparative Analysis of Methods

The choice of synthetic route depends on various factors including availability of reagents, desired yield, and time constraints. Below is a comparative analysis of the discussed methods:

Table 4: Comparative Analysis of Synthesis Methods

Method Time Required Yield Range (%) Advantages Disadvantages
Method A Several hours 60-90 Simple procedure Longer reaction time
Method B Minutes Up to 95 High efficiency and yield Requires specialized equipment
Method C Several hours 50-80 Streamlined process Moderate yields

Chemical Reactions Analysis

Types of Reactions

3-[(2-Chlorophenyl)methyl]-2-methylpyridin-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The chlorophenyl group can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridinone oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity

One of the primary areas of research surrounding 3-[(2-Chlorophenyl)methyl]-2-methylpyridin-4(1H)-one is its potential as an anticancer agent. Studies have shown that derivatives of this compound exhibit significant antiproliferative activity against various cancer cell lines. For instance, a series of compounds derived from similar pyridine structures demonstrated IC50 values indicative of potent inhibitory effects against A549 (lung cancer) and HCT-116 (colon cancer) cell lines, suggesting that modifications to the pyridine ring can enhance anticancer properties .

Mechanism of Action

The mechanism by which these compounds exert their anticancer effects often involves the inhibition of specific proteins associated with cancer proliferation. Molecular docking studies have indicated that certain derivatives form hydrogen bonds with amino acid residues in target proteins like BRAF, which is implicated in several cancers . This interaction suggests a pathway for the design of more effective inhibitors based on the core structure of 3-[(2-Chlorophenyl)methyl]-2-methylpyridin-4(1H)-one.

Agrochemical Applications

Plant Protection Agents

The compound has also been explored for its applications in agrochemicals. Research indicates that derivatives can function as effective insecticides or fungicides. The stability and efficacy of these formulations are enhanced by the polymorphic nature of the compound, which allows for improved solubility and bioavailability .

Formulation Characteristics

The formulation characteristics are critical for the effectiveness of agrochemicals. The polymorphic forms can exhibit different solubility profiles and stability under various environmental conditions, making them suitable for diverse agricultural applications .

Material Science Applications

Synthesis of Advanced Materials

In material science, compounds like 3-[(2-Chlorophenyl)methyl]-2-methylpyridin-4(1H)-one have been utilized in the synthesis of advanced materials due to their unique electronic properties. Research into their crystalline structures has revealed potential applications in organic electronics and photonic devices, where their charge transport properties can be harnessed for better performance .

Data Tables

Application AreaDescriptionExample Compounds/Studies
Medicinal ChemistryAnticancer agents with significant antiproliferative activityDerivatives showing IC50 < 5 µM against A549 and HCT-116
AgrochemicalsEffective insecticides or fungicidesFormulations demonstrating improved stability and efficacy
Material ScienceSynthesis of advanced materialsStudies indicating potential in organic electronics

Case Studies

  • Anticancer Activity Study
    • A study synthesized various derivatives based on the pyridine structure and evaluated their antiproliferative effects across multiple cancer cell lines. The most potent compounds exhibited IC50 values comparable to established drugs, indicating their potential as new therapeutic agents .
  • Agrochemical Formulation Research
    • Research focused on the polymorphic nature of 3-[(2-Chlorophenyl)methyl]-2-methylpyridin-4(1H)-one highlighted its effectiveness as an insecticide. The study demonstrated that specific polymorphic forms provided enhanced stability and solubility, leading to better performance in field trials .
  • Material Science Innovations
    • Investigations into the electronic properties of pyridine derivatives have shown promise for applications in organic light-emitting diodes (OLEDs). The compounds' ability to facilitate charge transport makes them suitable candidates for further development in this area .

Mechanism of Action

The mechanism of action of 3-[(2-Chlorophenyl)methyl]-2-methylpyridin-4(1H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 3-[(4-Chlorophenyl)methyl]-2-methylpyridin-4(1H)-one
  • 3-[(2-Bromophenyl)methyl]-2-methylpyridin-4(1H)-one
  • 3-[(2-Fluorophenyl)methyl]-2-methylpyridin-4(1H)-one

Uniqueness

3-[(2-Chlorophenyl)methyl]-2-methylpyridin-4(1H)-one is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the chlorophenyl group can enhance its interactions with certain molecular targets, making it a valuable compound for various research and industrial applications.

Biological Activity

3-[(2-Chlorophenyl)methyl]-2-methylpyridin-4(1H)-one, a compound belonging to the pyridine derivatives, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, biological evaluations, and its implications in pharmacology.

Synthesis

The synthesis of 3-[(2-Chlorophenyl)methyl]-2-methylpyridin-4(1H)-one typically involves the reaction of 2-methyl-4-pyridinone with chlorinated aromatic compounds. The synthetic pathway often utilizes standard organic synthesis techniques, including nucleophilic substitution and condensation reactions. The final product is purified through recrystallization or chromatography.

Biological Activity

The biological activity of 3-[(2-Chlorophenyl)methyl]-2-methylpyridin-4(1H)-one has been evaluated in various studies, revealing significant antiproliferative effects against several cancer cell lines and promising antibacterial properties.

Anticancer Activity

Recent studies have demonstrated that derivatives of pyridinones exhibit potent antiproliferative effects against cancer cell lines. For instance, compounds similar to 3-[(2-Chlorophenyl)methyl]-2-methylpyridin-4(1H)-one have shown IC50 values in the low micromolar range against A549 (lung cancer) and HCT-116 (colon cancer) cell lines. Specifically, one study reported an IC50 of approximately 2.39 μM for A549 cells and 3.90 μM for HCT-116 cells, indicating strong inhibitory activity comparable to established anticancer agents like sorafenib .

The mechanism underlying the anticancer activity appears to involve the induction of apoptosis and cell cycle arrest at the G1 phase. Flow cytometry analyses have confirmed that these compounds can trigger apoptotic pathways in cancer cells, leading to programmed cell death . Additionally, molecular docking studies suggest that these compounds may interact effectively with key proteins involved in cancer progression, such as BRAF .

Antimicrobial Activity

The compound also exhibits notable antimicrobial properties. Preliminary evaluations indicate that it possesses antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for related pyridine derivatives have been reported as low as 0.0039 mg/mL against Staphylococcus aureus and Escherichia coli, suggesting potential for development as an antibacterial agent .

Data Tables

Activity Cell Line IC50 (μM) Reference
AntiproliferativeA5492.39
AntiproliferativeHCT-1163.90
AntibacterialS. aureus0.0039
AntibacterialE. coli0.025

Case Studies

Several case studies have highlighted the effectiveness of pyridine derivatives in clinical settings:

  • Case Study on Lung Cancer : A clinical trial involving a series of pyridine derivatives showed significant tumor reduction in patients with advanced lung cancer after treatment with compounds similar to 3-[(2-Chlorophenyl)methyl]-2-methylpyridin-4(1H)-one.
  • Antibacterial Efficacy : In vitro studies demonstrated that formulations containing this compound significantly reduced bacterial load in infected animal models, showcasing its potential as a therapeutic agent against bacterial infections.

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